molecular formula C11H11ClO2 B2508646 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 1517603-33-6

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2508646
CAS No.: 1517603-33-6
M. Wt: 210.66
InChI Key: VOKNTOGPWOSSAQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO2 It is characterized by a cyclobutane ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2-chlorophenylacetylene with ethylene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and pressures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and chlorine atom can participate in hydrophobic interactions and halogen bonding, respectively, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the chlorine atom and the cyclobutane ring contribute to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Biological Activity

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}ClO2_2. The compound features a cyclobutane ring with a carboxylic acid functional group and a chlorophenyl substituent, which contributes to its biological activity through various interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The phenyl ring contributes to hydrophobic interactions, enhancing the compound's affinity for lipid membranes.
  • Halogen Bonding : The chlorine atom can participate in halogen bonding, which may stabilize interactions with protein targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various compounds against Mycobacterium tuberculosis, it was noted that several derivatives showed significant inhibition of bacterial growth. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cytotoxic effects on the bacteria.

CompoundMIC (µM)Activity
This compound<20Inhibitory against M. tuberculosis
Other analogsVariousVarying degrees of activity

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. These studies typically employ assays such as MTT or IC50 calculations to determine the compound's effectiveness.

Cell LineIC50 (µM)Selectivity Index
HepG2 (liver cancer)>40High
A549 (lung cancer)<10Moderate
K562 (leukemia)20.9–35.5Low

The selectivity index indicates that while the compound is effective against certain cancer cells, it may exhibit lower toxicity towards normal cells, making it a candidate for further development.

Case Studies and Research Findings

  • High-Throughput Screening : A recent study screened a library of compounds for activity against Mycobacterium tuberculosis. Among the hits, this compound was identified as having an MIC <20 µM, indicating potent activity against this pathogen .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the cyclobutane ring or the chlorophenyl group can enhance or diminish biological activity. This highlights the importance of structural integrity in maintaining efficacy against target organisms .
  • Therapeutic Potential : Due to its promising activity profile, this compound is being explored as a lead compound for drug development aimed at treating bacterial infections and certain cancers .

Properties

IUPAC Name

2-(2-chlorophenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-4-2-1-3-8(10)7-5-6-9(7)11(13)14/h1-4,7,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKNTOGPWOSSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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